Phenylalanine, 5-ethyl-2-methoxy-
Description
Context and Significance of Modified Amino Acids
Amino acids are the fundamental building blocks of proteins, playing a crucial role in virtually all biological processes. The twenty proteinogenic amino acids offer a diverse range of chemical functionalities. However, the introduction of non-natural or modified amino acids into peptide chains or as standalone molecules has emerged as a powerful strategy in chemical research. These modifications can involve altering the side chain, the backbone, or the stereochemistry of the natural amino acid.
Substituted phenylalanine derivatives, in particular, are a widely studied class of modified amino acids. By adding various functional groups to the phenyl ring of phenylalanine, researchers can fine-tune the molecule's properties, such as its hydrophobicity, electronic character, and steric bulk. These alterations can lead to peptides with enhanced stability against enzymatic degradation, improved binding affinity for biological targets, and novel catalytic activities. Current time information in IN.bldpharm.com The ability to introduce specific functionalities, such as fluorescent tags or photo-crosslinkable groups, also provides invaluable tools for studying protein structure, dynamics, and interactions. bldpharm.com
Scope and Objectives of Research on Phenylalanine, 5-ethyl-2-methoxy-
While extensive research exists for a wide array of phenylalanine derivatives, specific published studies on Phenylalanine, 5-ethyl-2-methoxy- are not readily found in publicly accessible literature. However, based on the known applications of similarly substituted phenylalanine analogs, the research objectives for this compound can be inferred. The presence of a methoxy (B1213986) group at the 2-position (ortho) and an ethyl group at the 5-position (para to the methoxy group) suggests several potential areas of investigation.
Research on Phenylalanine, 5-ethyl-2-methoxy- would likely focus on its synthesis and incorporation into peptides to study the impact of this specific substitution pattern. The ortho-methoxy group could influence the conformational preferences of the amino acid side chain, potentially inducing specific secondary structures in peptides. The para-ethyl group contributes to the molecule's hydrophobicity. The combination of these substituents could be explored for its effect on receptor binding, enzyme inhibition, or the development of new biomaterials. A primary objective would be to synthesize this compound and characterize its physicochemical properties to understand how it compares to other substituted phenylalanines.
Detailed Compound Data
While detailed experimental findings for Phenylalanine, 5-ethyl-2-methoxy- are scarce, the following table summarizes its basic chemical identifiers.
| Property | Value | Source |
| IUPAC Name | 2-Amino-3-(5-ethyl-2-methoxyphenyl)propanoic acid | BLDpharm |
| CAS Number | 603105-79-9 | ChemicalBook Current time information in IN. |
| Molecular Formula | C12H17NO3 | ChemicalBook Current time information in IN. |
| Molecular Weight | 223.27 g/mol | ChemicalBook Current time information in IN. |
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-ethyl-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-3-8-4-5-11(16-2)9(6-8)7-10(13)12(14)15/h4-6,10H,3,7,13H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
BLBLIRKDNQKZAH-JTQLQIEISA-N |
Isomeric SMILES |
CCC1=CC(=C(C=C1)OC)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)CC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursors
Retrosynthetic Analysis and Strategic Considerations for Phenylalanine, 5-ethyl-2-methoxy-
Retrosynthetic analysis of Phenylalanine, 5-ethyl-2-methoxy- reveals several potential disconnection points. A primary strategy involves disconnecting the C-C bond between the alpha-carbon and the substituted benzyl (B1604629) group. This leads to a substituted benzyl halide and a protected glycine (B1666218) equivalent as key synthons. Another viable approach is the functionalization of a pre-existing phenylalanine scaffold. This would involve introducing the ethyl and methoxy (B1213986) groups onto the phenyl ring of a suitably protected phenylalanine derivative. The choice of strategy often depends on the availability of starting materials and the desired stereochemical outcome.
A critical consideration in the synthesis is the control of stereochemistry at the alpha-carbon, as the biological activity of amino acids is highly dependent on their chirality. Furthermore, the presence of reactive functional groups—the amino and carboxylic acid moieties—necessitates the use of protecting groups to prevent unwanted side reactions during the synthetic sequence. wikipedia.org
Total Synthesis Approaches for Phenylalanine, 5-ethyl-2-methoxy-
The total synthesis of Phenylalanine, 5-ethyl-2-methoxy- can be achieved through various established methods for amino acid synthesis. One common approach is the Strecker synthesis, which involves the reaction of a substituted benzaldehyde (B42025) with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. Another method is the Erlenmeyer-Plöchl synthesis, which utilizes an azlactone intermediate derived from a substituted benzaldehyde and N-acetylglycine.
More modern approaches may employ transition-metal-catalyzed cross-coupling reactions to construct the carbon skeleton. For instance, a protected dehydroalanine (B155165) derivative could be coupled with a substituted aryl halide in the presence of a palladium catalyst. acs.org
Achieving the desired stereochemistry is a paramount concern in the synthesis of this chiral amino acid. wikipedia.org Stereoselective synthesis can be accomplished through several strategies:
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is established, the auxiliary is removed.
Asymmetric Catalysis: The use of chiral catalysts, such as chiral transition metal complexes or enzymes, can facilitate enantioselective transformations. For example, a chiral phase-transfer catalyst could be used in the alkylation of a glycine enolate equivalent.
Resolution: A racemic mixture of the final product or a key intermediate can be separated into its constituent enantiomers through techniques like chiral chromatography or diastereomeric salt formation.
The amino and carboxylic acid groups of phenylalanine are reactive and must be protected during many synthetic steps to prevent undesired reactions. wikipedia.orgresearchgate.net
Amino Group Protection: Common protecting groups for the amino group include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by hydrogenolysis. creative-peptides.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another widely used protecting group, particularly in solid-phase peptide synthesis, and is removed under mild basic conditions. creative-peptides.comnih.gov
Carboxylic Acid Protection: The carboxylic acid is often protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed under basic or acidic conditions. A tert-butyl ester, which is cleaved under acidic conditions, is also frequently employed. researchgate.net
Synthesis of Analogues and Derivatives of Phenylalanine, 5-ethyl-2-methoxy-
The synthesis of analogues and derivatives of Phenylalanine, 5-ethyl-2-methoxy- allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. researchgate.net
Modifications to the substituted phenyl side chain can be achieved through various synthetic transformations. For instance, the ethyl group could be replaced with other alkyl groups via Friedel-Crafts alkylation of a suitable precursor. The position of the substituents on the phenyl ring can also be varied to create a library of isomers. Furthermore, other functional groups can be introduced onto the aromatic ring to probe their effects on the molecule's properties. acs.org
Alterations to the phenylalanine backbone can lead to the formation of novel amino acid derivatives. nih.gov For example, homologation of the amino acid can produce β- or γ-amino acids. The amino or carboxylic acid group can also be derivatized to form amides, esters, or other functional groups, further expanding the chemical space of accessible compounds.
Interactive Data Tables
Table 1: Key Precursors for the Synthesis of Phenylalanine, 5-ethyl-2-methoxy-
| Precursor | Structure | Role in Synthesis |
| 4-Ethyl-2-methoxybenzaldehyde | Starting material for Strecker or Erlenmeyer-Plöchl synthesis | |
| 4-Ethyl-2-methoxybenzyl bromide | Electrophile for alkylation of a glycine enolate equivalent | |
| Protected Glycine | Nucleophilic component in C-C bond formation | |
| Protected Phenylalanine | Scaffold for late-stage functionalization |
Table 2: Common Protecting Groups in Phenylalanine Synthesis
| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Amino | Acidic (e.g., TFA) creative-peptides.com |
| Benzyloxycarbonyl | Cbz | Amino | Hydrogenolysis (H2/Pd) creative-peptides.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amino | Basic (e.g., piperidine) creative-peptides.com |
| Methyl Ester | -OMe | Carboxylic Acid | Basic or acidic hydrolysis |
| Ethyl Ester | -OEt | Carboxylic Acid | Basic or acidic hydrolysis |
| tert-Butyl Ester | -OtBu | Carboxylic Acid | Acidic (e.g., TFA) researchgate.net |
Green Chemistry Principles in the Synthesis of Phenylalanine, 5-ethyl-2-methoxy-
One of the most promising green approaches for the synthesis of phenylalanine derivatives is the use of biocatalysis. frontiersin.org Enzymes, such as phenylalanine ammonia lyases (PALs), have demonstrated significant potential in the asymmetric synthesis of L-phenylalanine analogues from corresponding trans-cinnamic acid precursors. frontiersin.orgfrontiersin.org This enzymatic approach is highly attractive from a green chemistry perspective as it typically occurs in aqueous media under mild temperature and pressure conditions, thus reducing energy consumption and avoiding the need for harsh organic solvents. rsc.org The high stereoselectivity of enzymes like PALs can also eliminate the need for chiral auxiliaries and complex resolution steps, which are often required in classical chemical synthesis and contribute significantly to waste generation. nih.gov
The development of multienzymatic cascade processes represents a further advancement in the green synthesis of substituted phenylalanines. nih.gov These one-pot reactions can combine several synthetic steps, thereby reducing the number of work-up and purification stages, which in turn minimizes solvent use and waste production. nih.gov Furthermore, the immobilization of enzymes on solid supports allows for their easy separation from the reaction mixture and reuse over multiple cycles, enhancing the cost-efficiency and sustainability of the process. frontiersin.orgnovartis.com The integration of immobilized biocatalysts into continuous flow reactors is another key strategy for process intensification, leading to shorter reaction times, increased productivity, and easier process control. frontiersin.orgnovartis.com
To illustrate the potential benefits of a green chemistry approach, a hypothetical comparison between a classical chemical synthesis and a biocatalytic route for a substituted phenylalanine is presented in the table below.
| Metric | Classical Chemical Synthesis (e.g., Strecker Synthesis) | Biocatalytic Synthesis (e.g., PAL-mediated) |
| Starting Materials | Often petroleum-based, may require multi-step preparation. | Potentially derived from renewable cinnamic acids. nih.gov |
| Solvents | Often uses hazardous organic solvents (e.g., methanol (B129727), toluene). | Primarily water under mild conditions. rsc.org |
| Catalyst | May use stoichiometric amounts of toxic reagents (e.g., cyanide). | Uses a recyclable and biodegradable enzyme. novartis.com |
| Byproducts | Can generate significant amounts of toxic waste. | Main byproduct is water. |
| Stereoselectivity | Often produces a racemic mixture requiring resolution. | Highly stereoselective, producing the desired enantiomer. nih.gov |
| Energy Consumption | May require high temperatures and pressures. | Typically operates at or near ambient temperature and pressure. rsc.org |
| Atom Economy | Generally lower due to the use of protecting groups and stoichiometric reagents. | High, as most atoms from the precursor are incorporated into the product. pnas.org |
This comparative analysis highlights the significant advantages of adopting green chemistry principles in the synthesis of complex amino acids like Phenylalanine, 5-ethyl-2-methoxy-. While specific research on this particular molecule is needed, the established methodologies for synthesizing related compounds provide a clear and promising path forward for its sustainable production.
Advanced Structural and Conformational Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is a powerful non-destructive technique for determining the solution-state conformation of molecules like Phenylalanine, 5-ethyl-2-methoxy-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while two-dimensional NMR techniques can reveal through-bond and through-space correlations, which are essential for a complete conformational picture.
In the ¹H NMR spectrum of Phenylalanine, 5-ethyl-2-methoxy-, the aromatic protons would exhibit characteristic shifts influenced by the electron-donating methoxy (B1213986) group and the electron-donating, sterically bulky ethyl group. The methoxy group at the 2-position would likely shield the ortho and para protons, causing an upfield shift, while the ethyl group at the 5-position would have a smaller shielding effect. The protons of the ethyl group itself would appear as a quartet and a triplet. The alpha- and beta-protons of the amino acid backbone would show splitting patterns dependent on their dihedral angles, providing insight into the side-chain rotamer populations. In vivo studies on hyperphenylalaninemic rabbits have demonstrated the feasibility of detecting the aromatic protons of phenylalanine in the brain using ¹H NMR, with a characteristic resonance observed around 7.37 ppm nih.gov.
The ¹³C NMR spectrum would similarly reflect the electronic effects of the substituents on the phenyl ring. The carbon attached to the methoxy group would be significantly shielded, appearing at a lower chemical shift. The presence of different rotamers could lead to the observation of multiple signals for the backbone carbons, particularly at low temperatures. nih.govillinois.edustevens.edu Studies on L-phenylalanine have provided a basis for assigning the chemical shifts of the various carbon atoms. chemicalbook.comchemicalbook.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Phenylalanine, 5-ethyl-2-methoxy-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Hα | ~4.0 | Doublet of doublets | Jα,βa ≈ 6, Jα,βb ≈ 8 |
| Hβa | ~3.1 | Doublet of doublets | Jβa,βb ≈ 14, Jβa,α ≈ 6 |
| Hβb | ~3.3 | Doublet of doublets | Jβb,βa ≈ 14, Jβb,α ≈ 8 |
| Aromatic H | 6.8 - 7.3 | Multiplets | - |
| Methoxy H | ~3.8 | Singlet | - |
| Ethyl CH₂ | ~2.6 | Quartet | J ≈ 7.5 |
| Ethyl CH₃ | ~1.2 | Triplet | J ≈ 7.5 |
Note: These are predicted values based on known substituent effects on phenylalanine derivatives. Actual values may vary.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) and Absolute Configuration Determination
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for establishing the absolute configuration of chiral molecules like Phenylalanine, 5-ethyl-2-methoxy-. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, which is exquisitely sensitive to the stereochemistry of the molecule.
The CD spectrum of L-phenylalanine and its derivatives typically exhibits characteristic bands in the near-ultraviolet region (200-280 nm) arising from the π-π* transitions of the aromatic chromophore. nih.govacs.org The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the phenyl ring relative to the chiral center. For Phenylalanine, 5-ethyl-2-methoxy-, the electronic perturbations introduced by the methoxy and ethyl groups would be expected to shift the wavelengths and alter the intensities of these transitions compared to unsubstituted phenylalanine. The CD spectrum can be a unique fingerprint for a specific enantiomer. Studies on phenylalanine have shown that its CD signal can be concentration-dependent, indicating the formation of ordered structures in solution. dntb.gov.ua
Optical Rotatory Dispersion provides complementary information by measuring the change in optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the absolute configuration. By comparing the experimental CD and ORD data of Phenylalanine, 5-ethyl-2-methoxy- with those of known standards or with theoretical calculations, the absolute configuration (D or L) can be unequivocally determined.
Interactive Data Table: Expected Circular Dichroism Bands for L-Phenylalanine, 5-ethyl-2-methoxy-
| Transition | Approximate Wavelength (nm) | Expected Sign of Cotton Effect |
| ¹Lₐ (π-π) | ~220 | Positive |
| ¹Lₑ (π-π) | ~260-270 | Negative |
Note: These are expected values based on the typical CD spectra of L-phenylalanine derivatives. The exact wavelengths and signs may be influenced by the specific substituents.
Advanced Mass Spectrometry Fragmentation Pathway Analysis
Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elucidating the structure of Phenylalanine, 5-ethyl-2-methoxy- through the analysis of its fragmentation patterns. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate gas-phase ions of the molecule with minimal degradation.
The full-scan mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the parent ion. The resulting fragment ions provide a wealth of structural information. For Phenylalanine, 5-ethyl-2-methoxy-, characteristic fragmentation pathways would include:
Loss of the carboxyl group: A neutral loss of COOH (45 Da) or CO₂ (44 Da) is a common fragmentation for amino acids.
Decarboxylation and loss of the amino group: This would lead to a fragment corresponding to the substituted ethylbenzene (B125841) moiety.
Cleavage of the side chain: Fragmentation at the Cα-Cβ bond would result in an ion representing the amino acid backbone and a neutral loss of the substituted benzyl (B1604629) group.
Fragmentation of the aromatic ring and substituents: This can provide information about the positions of the methoxy and ethyl groups. For instance, the loss of a methyl radical (15 Da) from the methoxy group or an ethyl radical (29 Da) from the ethyl group could be observed.
The fragmentation patterns of phenylalanine are well-documented and serve as a basis for interpreting the mass spectrum of its derivatives. researchgate.netnist.gov The study of polyesteramides based on L-phenylalanine has shown characteristic neutral losses corresponding to the comonomer units. mdpi.com
Interactive Data Table: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of Phenylalanine, 5-ethyl-2-methoxy-
| m/z (Predicted) | Proposed Fragment Structure/Loss |
| [M+H]⁺ - 46 | Loss of HCOOH |
| [M+H]⁺ - 18 | Loss of H₂O |
| [M+H]⁺ - 29 | Loss of C₂H₅ radical |
| [M+H]⁺ - 31 | Loss of OCH₃ radical |
| 150 | [CH₃OC₆H₃(C₂H₅)CH₂]⁺ |
Note: The relative intensities of these fragments will depend on the collision energy and the specific instrumentation used.
X-ray Crystallography of Co-crystals and Solvates of Phenylalanine, 5-ethyl-2-methoxy-
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be constructed, revealing the precise positions of all atoms.
For Phenylalanine, 5-ethyl-2-methoxy-, obtaining a suitable single crystal for X-ray diffraction may be challenging. In such cases, the formation of co-crystals or solvates can be an effective strategy. Co-crystallization with a suitable partner molecule can promote the growth of high-quality crystals. Similarly, crystallization from different solvents can yield solvates where the solvent molecules are incorporated into the crystal lattice. The study of an Nα-aroyl-N-aryl-phenylalanine amide demonstrated the utility of X-ray diffraction in elucidating the crystal structure of different polymorphs. mdpi.com
A successful crystallographic analysis of a Phenylalanine, 5-ethyl-2-methoxy- co-crystal or solvate would provide a wealth of information, including:
The absolute configuration of the chiral center.
The precise bond lengths and angles of the molecule.
The conformation of the side chain, including the torsional angles.
The intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.
This information is invaluable for understanding the solid-state properties of the compound and can be used to validate and refine computational models. The crystal structure of L-phenylalanine has been reported, revealing details of its solid-state conformation. researchgate.netresearchgate.net
Solid-State NMR and Vibrational Spectroscopy for Condensed Phase Analysis
Solid-state NMR (ssNMR) and vibrational spectroscopy (Infrared and Raman) are powerful techniques for probing the structure and dynamics of molecules in the condensed phase, providing information that is complementary to X-ray crystallography, especially for amorphous or poorly crystalline materials.
Solid-State NMR can distinguish between different polymorphs and provide insights into molecular packing and dynamics. acs.org For Phenylalanine, 5-ethyl-2-methoxy-, ¹³C and ¹⁵N ssNMR would be particularly informative. The chemical shifts in ssNMR are sensitive to the local environment, and thus different crystal forms would exhibit distinct spectra. Techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signal of low-abundance nuclei and provide information about the proximity of different atoms. Studies on phenylalanine and its dipeptides have shown the utility of ssNMR in investigating their solid-state structures. illinois.edustevens.edumit.edunih.gov
Interactive Data Table: Key Vibrational Frequencies for Phenylalanine, 5-ethyl-2-methoxy-
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (IR) | Approximate Wavenumber (cm⁻¹) (Raman) |
| N-H Stretch | 3200-3400 | 3200-3400 |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |
| C=O Stretch (Carboxylic Acid) | 1700-1730 | 1700-1730 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| C-O Stretch (Methoxy) | 1200-1275 | 1200-1275 |
Note: These are general ranges and the exact frequencies will be sensitive to the specific molecular environment and phase.
Computational and Theoretical Investigations of Phenylalanine, 5 Ethyl 2 Methoxy
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental for elucidating the electronic properties of a molecule. arxiv.org These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic parameters that govern a molecule's stability and reactivity.
For aromatic amino acids like phenylalanine and its derivatives, these calculations can reveal how substituents on the phenyl ring alter the electronic landscape. arxiv.org For instance, studies on phenylalanine, tyrosine, and L-dopa show that the addition of hydroxyl groups significantly changes the molecular dipole moment, electronic properties, and aromaticity. arxiv.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. arxiv.org For Phenylalanine, 5-ethyl-2-methoxy-, the electron-donating nature of the methoxy (B1213986) and ethyl groups would be expected to increase the HOMO energy and decrease the HOMO-LUMO gap compared to unsubstituted phenylalanine, suggesting higher reactivity.
Quantum chemical methods are also used to investigate reaction mechanisms and transition states. In a study on the deamidation of asparagine residues adjacent to phenylalanine, quantum calculations showed that interactions between the phenylalanine benzene (B151609) ring and the asparagine side chain could lower the activation energy barrier for the reaction. mdpi.com This highlights how theoretical calculations can model subtle intramolecular interactions that influence chemical processes.
Table 1: Illustrative Electronic Properties of Related Aromatic Amino Acids from Quantum Chemical Studies
This table, based on data from related compounds, illustrates the type of information that quantum chemical calculations can provide. Specific values for Phenylalanine, 5-ethyl-2-methoxy- would require dedicated computational analysis.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Phenylalanine | -6.45 | -0.65 | 5.80 |
| Tyrosine | -5.99 | -0.57 | 5.42 |
| L-dopa | -5.73 | -0.69 | 5.04 |
Note: Data adapted from theoretical studies on related amino acids for illustrative purposes. arxiv.org
Molecular Dynamics Simulations of Solvation and Conformational Landscapes
While quantum calculations excel at describing electronic properties, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. MD simulations can model how a molecule like Phenylalanine, 5-ethyl-2-methoxy- behaves in a solvent, such as water, and what three-dimensional shapes, or conformations, it is likely to adopt. acs.orgresearchgate.net
The conformational landscape of a molecule is critical to its function, especially its ability to interact with biological targets like proteins. nih.gov For aromatic amino acids, the key degrees of freedom are the torsion angles of the backbone and the side chain. nih.gov MD simulations of phenylalanine in water have been used to study the competition between cation-π interactions (where a positive ion interacts with the electron-rich phenyl ring) and solvation by water molecules. acs.org Such simulations reveal that the Na+-phenylalanine complex can be stable in aqueous solution, indicating that cation-π bonding can effectively compete with hydration. acs.org Other MD studies have investigated the aggregation of phenylalanine in water, showing nucleation under simulated strong gravity conditions. researchgate.net
For Phenylalanine, 5-ethyl-2-methoxy-, MD simulations could predict its preferred conformations in solution, taking into account the steric bulk of the ethyl group and the hydrogen-bonding potential of the methoxy group. These simulations provide a dynamic picture of the molecule's flexibility and how it presents different functional groups to its environment, which is crucial for understanding potential biomolecular interactions. nih.govnih.gov
In Silico Prediction of Biomolecular Interaction Sites (Theoretical Modeling)
A primary goal of theoretical modeling for novel molecules is to predict their potential biological targets. In silico techniques like molecular docking are widely used to simulate the binding of a ligand (like Phenylalanine, 5-ethyl-2-methoxy-) to the active site of a protein. mdpi.com This process involves sampling many possible orientations and conformations of the ligand within the protein's binding pocket and scoring them based on interaction energies.
Studies on various phenylalanine derivatives have successfully used these methods. For example, molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies on β-phenylalanine derivatives identified key structural requirements for their binding to the enzyme dipeptidyl peptidase IV (DPP-IV). nih.gov Similarly, a combination of pharmacophore modeling and 3D-QSAR was used to clarify the binding of substituted phenylalanine derivatives to Tryptophan hydroxylase-1 (TPH1). nih.govresearchgate.net In another study, novel phenylalanine-based oxadiazole analogues were designed and evaluated as inhibitors of carbonic anhydrase II, with molecular docking revealing that the active compounds fit snugly into the entrance of the enzyme's active site. mdpi.comresearchgate.net
For Phenylalanine, 5-ethyl-2-methoxy-, a similar in silico screening approach could be employed. Its structure could be docked against a library of known protein structures to generate a list of potential binding partners. nih.gov Advanced methods using machine learning, sometimes trained on features from tools like AlphaFold, can further refine the prediction of binding sites on a protein's surface, even without a known ligand. oncodaily.comyoutube.com
Table 2: Example of Docking Scores for Phenylalanine Analogues Against Carbonic Anhydrase II
This table illustrates typical output from molecular docking studies, showing the predicted binding affinity (in this case, as an IC50 value) for a series of related compounds.
| Compound Analogue | Biological Activity (IC50 in µM) |
|---|---|
| Analogue 4a | 12.1 ± 0.86 |
| Analogue 4b | 19.1 ± 0.88 |
| Analogue 4c | 13.8 ± 0.64 |
| Analogue 4h | 20.7 ± 1.13 |
Note: Data from a study on 3-Phenyl-β-Alanine-based oxadiazole analogues for illustrative purposes. researchgate.net
Density Functional Theory (DFT) Studies of Reaction Mechanisms in Synthesis
DFT is a powerful tool not only for studying the properties of a final molecule but also for understanding the step-by-step mechanism of the chemical reactions used to synthesize it. rsc.org This is particularly relevant for the synthesis of substituted phenylalanines, which often involves advanced catalytic methods.
A prominent strategy for synthesizing ortho-substituted phenylalanines is the palladium-catalyzed C-H functionalization. researchgate.net In this approach, a directing group is used to guide a palladium catalyst to a specific C-H bond on the phenyl ring, which is then replaced with a new functional group. DFT studies have been instrumental in elucidating the mechanisms of these complex catalytic cycles. For instance, in the methoxyiminoacyl (MIA)-mediated Pd-catalyzed ortho-methoxylation of phenylalanine derivatives, computational data showed that the way methanol (B129727) participates in the reaction greatly influences the energy barriers of the transition states. researchgate.net Similarly, for the ortho-alkynylation of phenylalanine, DFT calculations revealed that a fluoride (B91410) ion helps to speed up the reductive elimination step, which is often the final step in the catalytic cycle. researchgate.net These studies provide a detailed energetic map of the reaction pathway, identifying rate-limiting steps and explaining the role of different reagents.
The synthesis of Phenylalanine, 5-ethyl-2-methoxy- would likely involve such a C-H functionalization strategy. DFT studies could be used to optimize reaction conditions, predict the feasibility of the transformation, and provide a deep understanding of the reaction mechanism at a molecular level. nih.govnih.gov
Cheminformatics and Machine Learning Approaches for Structure-Space Exploration
The "chemical space" of all possible molecules is unimaginably vast. Cheminformatics and machine learning (ML) provide methods to navigate this space intelligently. f1000research.com These approaches use computational models to learn relationships between a molecule's structure and its properties, allowing for the prediction of properties for new or unsynthesized compounds. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a classic cheminformatics technique used to build models that correlate structural features (descriptors) of molecules with their biological activity. nih.govnih.gov For example, 3D-QSAR models have been built for phenylalanine derivatives to predict their inhibitory activity against specific enzymes. nih.govnih.govresearchgate.net These models generate contour maps that highlight which regions of the molecule are sensitive to steric or electrostatic modifications, guiding the design of more potent derivatives.
More recently, deep learning and other advanced ML methods are being used for a wide range of predictions, from protein properties to binding affinities. plos.orgacs.orgyoutube.com For a molecule like Phenylalanine, 5-ethyl-2-methoxy-, these methods could be used to:
Predict a wide range of physicochemical properties (e.g., solubility, logP).
Virtually screen it against models trained to predict toxicity or specific biological activities.
Explore the "structure-space" around it by suggesting modifications that might improve desired properties, a process known as de novo design.
These in silico methods allow researchers to prioritize which derivatives of a lead compound are most promising for synthesis and experimental testing, dramatically accelerating the discovery process. nih.gov
Lack of Publicly Available Research Data for Phenylalanine, 5-ethyl-2-methoxy-
A comprehensive review of publicly accessible scientific literature and databases has revealed a significant lack of research pertaining to the molecular and cellular interaction mechanisms of the chemical compound Phenylalanine, 5-ethyl-2-methoxy-. Consequently, it is not possible to provide a detailed, evidence-based article that adheres to the specific outline requested.
The requested information, including enzyme kinetics, receptor binding assays, membrane interaction studies, and its incorporation into peptides, requires dedicated scientific investigation that does not appear to have been published in peer-reviewed journals or other accessible formats. While the compound is listed in chemical catalogs, in-depth biological and mechanistic studies are not available.
Therefore, the following sections, as outlined in the user's request, cannot be addressed due to the absence of relevant scientific data:
Molecular and Cellular Interaction Mechanisms in Vitro and Non Human Models
Interactions with Nucleic Acids and Lipid Bilayers in Model Systems
Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research would be required to elucidate the biochemical and cellular properties of Phenylalanine, 5-ethyl-2-methoxy-.
Metabolic Fate and Biotransformation Pathways in Vitro and Non Human Pre Clinical Models
In Vitro Hepatic Biotransformation Studies (e.g., Non-Human Microsomes, Hepatocytes)
No published studies were found that investigated the in vitro hepatic biotransformation of "Phenylalanine, 5-ethyl-2-methoxy-" using non-human liver microsomes or hepatocytes. Such studies are crucial for identifying the primary sites of metabolism and the initial enzymatic reactions that a compound undergoes.
Identification and Characterization of Biotransformation Products
There is no available data on the identification and characterization of the biotransformation products of "Phenylalanine, 5-ethyl-2-methoxy-". This information is typically obtained through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, which are used to elucidate the structures of metabolites formed.
Elucidation of Metabolic Enzymes and Pathways Involved
Without experimental data, the specific metabolic enzymes and pathways involved in the biotransformation of "Phenylalanine, 5-ethyl-2-methoxy-" cannot be determined. Generally, compounds containing a phenylalanine backbone may be metabolized by cytochrome P450 enzymes, but specific isoform involvement and the sequence of metabolic reactions are unknown for this particular compound.
Stability Studies in Relevant Biological Media (e.g., Non-Human Plasma, Cell Culture Media)
No stability studies for "Phenylalanine, 5-ethyl-2-methoxy-" in non-human plasma or other relevant biological media have been reported in the scientific literature. These studies are essential for understanding the compound's persistence and degradation profile in a biological system.
Advanced Analytical Methodologies for Research Applications
Development of Hyphenated Chromatographic-Spectrometric Techniques (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of "Phenylalanine, 5-ethyl-2-methoxy-".
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful tool for the quantification of amino acids and their derivatives in complex mixtures. rug.nlnih.gov This technique combines the separation of analytes by liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. For "Phenylalanine, 5-ethyl-2-methoxy-," an LC-MS/MS method would typically involve reversed-phase chromatography to separate it from other sample components, followed by electrospray ionization (ESI) to generate protonated molecular ions. Subsequent fragmentation of the parent ion in the collision cell and detection of specific product ions would ensure high selectivity and sensitivity. While specific methods for "Phenylalanine, 5-ethyl-2-methoxy-" are not extensively documented in publicly available literature, the principles of LC-MS/MS analysis of similar compounds, such as other phenethylamine (B48288) derivatives, are well-established. nih.gov A validated LC-MS-MS method for the analysis of 13 illicit phenethylamines in amniotic fluid has been developed, showcasing the technique's applicability to this class of compounds. nih.gov
A key advantage of LC-MS/MS is its ability to measure very low concentrations of analytes. For instance, methods have been developed for the measurement of very low tracer-tracee ratios of L-phenylalanine and L-tyrosine in human plasma. nih.gov This level of sensitivity would be crucial for pharmacokinetic or metabolic studies involving "Phenylalanine, 5-ethyl-2-methoxy-".
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another valuable technique for the analysis of volatile or derivatized non-volatile compounds. For "Phenylalanine, 5-ethyl-2-methoxy-," derivatization would be necessary to increase its volatility and thermal stability for GC analysis. Common derivatization agents for amino acids include silylating agents or chloroformates. Following separation on a GC column, the compound would be ionized, typically by electron ionization (EI), and the resulting mass spectrum would provide a characteristic fragmentation pattern for identification and quantification. Although direct applications of GC-MS to "Phenylalanine, 5-ethyl-2-methoxy-" are not readily found in the literature, the technique is widely used for the profiling of phytocompounds, including amino acid derivatives, in various natural extracts.
Advanced NMR Spectroscopy for Quantification in Complex Research Matrices
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis.
Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC), can be employed to unambiguously identify "Phenylalanine, 5-ethyl-2-methoxy-" in complex mixtures by elucidating the connectivity of atoms within the molecule. For quantitative purposes, ¹H NMR is often used. The integral of a specific proton signal is directly proportional to the number of protons giving rise to that signal and, consequently, to the concentration of the analyte. The use of an internal standard of a known concentration allows for accurate quantification.
While specific NMR quantification studies for "Phenylalanine, 5-ethyl-2-methoxy-" are not prevalent, the methodology is broadly applicable to amino acids and their derivatives. The development of techniques like ultrafast 2D NMR is enhancing the speed and applicability of NMR for quantitative studies in complex matrices.
Capillary Electrophoresis and Microfluidic-Based Analytical Systems for High-Throughput Screening
Capillary electrophoresis (CE) and microfluidic systems offer rapid and efficient separations with very small sample volumes, making them suitable for high-throughput screening applications.
Capillary Electrophoresis:
CE separates molecules based on their electrophoretic mobility in a narrow capillary under the influence of a high voltage. For "Phenylalanine, 5-ethyl-2-methoxy-," its amphoteric nature allows for separation in different buffer systems. Capillary Zone Electrophoresis (CZE) is a common mode used for the analysis of amino acids. nih.govnih.gov The method's simplicity, speed, and low consumption of reagents and samples are significant advantages. oup.com For instance, a CZE method for the determination of phenylalanine in serum demonstrated good sensitivity and linearity. nih.gov The enantioseparation of D,L-phenylalanine has also been achieved using capillary electrochromatography with molecularly imprinted polymer particles. researchgate.net
Microfluidic-Based Analytical Systems:
Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical steps, such as sample pretreatment, separation, and detection, onto a single chip. nih.govelsevierpure.com These systems offer advantages of automation, high throughput, and reduced reagent consumption. rsc.orgwiley.com For the analysis of amino acids, microfluidic devices can perform derivatization, electrophoretic separation, and detection in a continuous and automated fashion. nih.gov While specific microfluidic systems for "Phenylalanine, 5-ethyl-2-methoxy-" have not been described, the technology has been successfully applied to the analysis of other amino acids, demonstrating its potential for the high-throughput screening of this compound in various research applications. nih.govnih.gov
Development of Spectroscopic and Fluorescent Probes for Detection of Phenylalanine, 5-ethyl-2-methoxy-
The development of specific probes that can selectively bind to "Phenylalanine, 5-ethyl-2-methoxy-" and produce a detectable signal is a promising area for its detection and quantification.
Spectroscopic and Fluorescent Probes:
Fluorescent probes are particularly valuable due to their high sensitivity. A probe for "Phenylalanine, 5-ethyl-2-methoxy-" could be designed based on a molecule that undergoes a change in its fluorescence properties upon binding to the target compound. This change could be an increase or decrease in fluorescence intensity, a shift in the emission wavelength, or a change in fluorescence lifetime.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design Principles for Modifying Phenylalanine, 5-ethyl-2-methoxy-
The design of novel analogs of Phenylalanine, 5-ethyl-2-methoxy- would be guided by established principles aimed at optimizing its interaction with a specific biological target. The core phenylalanine scaffold provides a chiral backbone, while the substituents on the phenyl ring—the 5-ethyl and 2-methoxy groups—offer key points for modification to modulate potency, selectivity, and pharmacokinetic properties.
Key design principles would involve:
Modification of the Phenyl Ring Substituents: The ethyl and methoxy (B1213986) groups are primary targets for chemical modification. Altering the size, lipophilicity, and electronic properties of these groups can significantly impact biological activity. For instance, the ethyl group at the 5-position could be replaced with other alkyl groups of varying lengths or with bioisosteres to probe the steric and hydrophobic requirements of the binding pocket. Similarly, the 2-methoxy group's position and nature could be altered. Shifting it to other positions on the phenyl ring or replacing it with other electron-donating or electron-withdrawing groups would systematically probe the electronic and steric landscape of the target.
Bioisosteric Replacement: To fine-tune the properties of the molecule, bioisosteric replacements of the ethyl and methoxy groups could be explored. For example, the ethyl group could be replaced by a trifluoromethyl group to alter electronic properties while maintaining a similar size. The methoxy group could be substituted with a hydroxyl, amino, or small alkyl group to investigate the role of hydrogen bonding and steric bulk.
Conformational Restriction: Introducing conformational constraints can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. This could be achieved by cyclization strategies, for instance, by linking the ethyl group back to the phenyl ring or the amino acid backbone.
Stereochemical Control: The stereochemistry at the alpha-carbon of the phenylalanine core is crucial for molecular recognition. Synthesis of both L- and D-enantiomers is essential to determine the optimal stereochemical configuration for a given biological target.
Correlation of Structural Variations with Molecular Recognition Events (In Vitro)
The interaction of Phenylalanine, 5-ethyl-2-methoxy- with biological targets such as enzymes or receptors is governed by the specific structural features of the molecule. Based on studies of similar substituted phenethylamines and phenylalanine derivatives, we can infer how variations in its structure would correlate with molecular recognition events.
For example, in the context of receptor binding, the affinity of a ligand is often influenced by the nature of the substituents on the aromatic ring. Studies on phenethylamine (B48288) derivatives have shown that alkyl or halogen groups on the phenyl ring can have a positive effect on binding affinity. The 5-ethyl group in Phenylalanine, 5-ethyl-2-methoxy- is therefore likely to contribute to hydrophobic interactions within a binding pocket. The 2-methoxy group, being an oxygen-containing group, could have varied effects depending on the specific target, potentially acting as a hydrogen bond acceptor.
To illustrate these correlations, a hypothetical data table is presented below, based on general trends observed in the literature for the binding of substituted phenylalanine derivatives to a generic receptor.
Table 1: Hypothetical In Vitro Binding Affinity of Phenylalanine, 5-ethyl-2-methoxy- Analogs
| Compound | R1 (Position 2) | R2 (Position 5) | Receptor Binding Affinity (Ki, nM) |
| Phenylalanine | H | H | >1000 |
| Phenylalanine, 2-methoxy- | OCH3 | H | 500 |
| Phenylalanine, 5-ethyl- | H | CH2CH3 | 250 |
| Phenylalanine, 5-ethyl-2-methoxy- | OCH3 | CH2CH3 | 100 |
| Analog 1 | OH | CH2CH3 | 150 |
| Analog 2 | OCH3 | CH3 | 120 |
| Analog 3 | OCH3 | CF3 | 300 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of SAR.
Rational Design of Derivatives for Enhanced Selectivity in Molecular Interactions (In Vitro)
Achieving selectivity for a specific biological target over others is a critical goal in drug design. The rational design of derivatives of Phenylalanine, 5-ethyl-2-methoxy- would leverage subtle structural modifications to exploit differences in the binding sites of various targets.
Strategies for enhancing selectivity include:
Exploiting Unique Pockets: If a target receptor has a specific hydrophobic sub-pocket, enlarging the ethyl group at the 5-position to a propyl or butyl group could enhance binding to that specific target while potentially reducing affinity for others that cannot accommodate the larger group.
Introducing Specific Hydrogen Bonds: The 2-methoxy group offers a handle for introducing more specific interactions. Replacing it with a group capable of forming a unique hydrogen bond with the target, such as a hydroxyl or an amide group, could significantly improve selectivity.
Positional Isomers: Synthesizing and testing positional isomers, for example, moving the ethyl group to the 3- or 4-position, could reveal positions that are more favorable for binding to the desired target and less so for off-targets.
Impact of Stereochemistry on Molecular Interactions and Recognition
The stereochemistry of amino acids is fundamental to their role in biological systems. For Phenylalanine, 5-ethyl-2-methoxy-, the chiral center at the alpha-carbon is expected to have a profound impact on its molecular interactions. rsc.org The L- and D-enantiomers will orient the phenyl ring, carboxyl, and amino groups in different spatial arrangements.
Biological targets, being chiral themselves, will typically exhibit stereospecific recognition, leading to one enantiomer having significantly higher affinity or efficacy than the other. rsc.org For instance, if the target is an enzyme that naturally processes L-amino acids, the L-enantiomer of Phenylalanine, 5-ethyl-2-methoxy- is likely to be the more active form. The precise stereochemical course of interaction, such as which prochiral hydrogen atoms are involved in enzymatic reactions, is a key area of investigation in SAR studies. rsc.org
Table 2: Hypothetical Impact of Stereochemistry on Receptor Binding
| Compound | Stereochemistry | Receptor Binding Affinity (Ki, nM) |
| Phenylalanine, 5-ethyl-2-methoxy- | L-enantiomer | 80 |
| Phenylalanine, 5-ethyl-2-methoxy- | D-enantiomer | 1200 |
| Phenylalanine, 5-ethyl-2-methoxy- | Racemic | 160 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the common principle of stereoselectivity.
Computational SAR/SPR Modeling and Predictive Analytics
In the absence of extensive empirical data, computational modeling provides a powerful tool for predicting the SAR and SPR of Phenylalanine, 5-ethyl-2-methoxy- and its derivatives. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the structural features of a series of compounds and their biological activities. nih.govresearchgate.net
3D-QSAR and Pharmacophore Modeling:
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to create 3D models that visualize the steric and electrostatic fields around the molecule that are favorable or unfavorable for activity. nih.gov
A pharmacophore model for a specific target could be developed based on the essential features required for binding, such as a hydrophobic group (the ethyl group), a hydrogen bond acceptor (the methoxy group), and the charged groups of the amino acid backbone. nih.govresearchgate.net This model could then be used to virtually screen libraries of potential derivatives of Phenylalanine, 5-ethyl-2-methoxy- to identify those with the highest predicted affinity and selectivity.
These computational approaches can guide the synthesis of new analogs, prioritizing those with the highest probability of success and thereby accelerating the process of discovering compounds with optimized properties. nih.gov
Based on comprehensive searches of publicly available scientific literature, there is no specific research data available for the chemical compound "Phenylalanine, 5-ethyl-2-methoxy-" within the detailed applications requested. The conducted searches did not yield any studies on its use as a building block for unnatural peptides or peptidomimetics, its application in the design of fluorescent or isotopic probes, its utilization in bioorthogonal chemistry, its potential in self-assembling systems and nanomaterials, or its use as a scaffold for ligand discovery in academic screening assays.
The scientific literature extensively covers various other derivatives of phenylalanine for these purposes. For instance, research has been published on the use of fluorinated, cyanated, and isotopically labeled phenylalanine analogues in peptide synthesis, as fluorescent probes, and in structural biology. Similarly, the self-assembly of phenylalanine and its shorter peptide derivatives into nanomaterials is a well-documented field of study. Furthermore, the use of the broader phenylalanine scaffold in the development of chemical libraries for ligand discovery is an established practice.
However, these findings are not directly applicable to "Phenylalanine, 5-ethyl-2-methoxy-" as per the strict constraints of the query. The specific combination of a 5-ethyl and a 2-methoxy substitution on the phenyl ring of phenylalanine does not appear in the retrieved research literature in the context of the requested applications. Therefore, no article can be generated that adheres to the provided outline and focuses solely on "Phenylalanine, 5-ethyl-2-methoxy-".
Future Research Directions and Emerging Paradigms
Integration of Phenylalanine, 5-ethyl-2-methoxy- into Advanced Synthetic Biology Approaches
Synthetic biology offers powerful tools to incorporate unnatural amino acids (UAAs) into peptides and proteins, thereby programming novel biological functions. The integration of Phenylalanine, 5-ethyl-2-methoxy- into living systems could be achieved through the engineering of orthogonal translation systems. This typically involves a mutant aminoacyl-tRNA synthetase (aaRS) that uniquely recognizes the UAA and its cognate tRNA, which decodes a nonsense or rare codon.
Future research should focus on the directed evolution of a pyrrolysyl-tRNA synthetase (PylRS) or another suitable aaRS variant capable of selectively charging Phenylalanine, 5-ethyl-2-methoxy- onto its partner tRNA. The hydrophobicity introduced by the ethyl and methoxy (B1213986) groups will likely necessitate significant re-engineering of the synthetase's active site to achieve efficient and specific incorporation. nih.gov
The successful incorporation of this UAA could lead to the production of proteins with enhanced properties, such as increased stability, altered enzymatic activity, or novel binding specificities. For instance, its introduction into therapeutic peptides could improve their pharmacokinetic profiles by shielding them from proteolytic degradation.
Table 1: Hypothetical Research Plan for Synthetic Biology Integration
| Phase | Objective | Key Methodologies | Expected Outcome |
| 1 | Development of a specific aminoacyl-tRNA synthetase | Directed evolution, site-directed mutagenesis, fluorescence-based screening | An engineered aaRS that selectively recognizes Phenylalanine, 5-ethyl-2-methoxy- |
| 2 | In vivo incorporation into a reporter protein | Transformation of engineered aaRS/tRNA pair into E. coli, expression of a reporter gene (e.g., sfGFP) with an amber stop codon | Confirmation of successful and site-specific incorporation of the UAA into a protein |
| 3 | Production of a therapeutically relevant peptide | Solid-phase peptide synthesis with the incorporated UAA, or recombinant expression in an engineered organism | A novel peptide with potentially enhanced stability or activity |
Exploration of Novel Reaction Chemistries for Derivatization
The unique structure of Phenylalanine, 5-ethyl-2-methoxy- presents several avenues for chemical derivatization to create a library of related compounds for further study. The aromatic ring, the amino group, and the carboxylic acid group are all potential sites for chemical modification.
Future research could explore reactions such as:
Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy and ethyl groups will activate the phenyl ring towards electrophilic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be explored to introduce further functional groups onto the ring, although the positions of substitution will be directed by the existing groups.
N- and C-Terminus Modification: Standard peptide chemistry can be employed to modify the amino and carboxyl groups. For example, the amino group can be acylated or alkylated, while the carboxyl group can be esterified or converted to an amide.
Cross-Coupling Reactions: If a halogenated derivative of Phenylalanine, 5-ethyl-2-methoxy- is synthesized, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could be used to attach a wide variety of substituents to the aromatic ring. rsc.org This would enable the creation of a diverse library of analogues with different steric and electronic properties.
Table 2: Potential Derivatization Reactions
| Reaction Type | Reagents and Conditions | Potential Product |
| Nitration | HNO₃, H₂SO₄ | Phenylalanine, 5-ethyl-2-methoxy-x-nitro- |
| Bromination | Br₂, FeBr₃ | This compoundx-bromo- |
| N-acetylation | Acetic anhydride, base | N-acetyl-phenylalanine, 5-ethyl-2-methoxy- |
| Methyl esterification | Methanol (B129727), acid catalyst | Phenylalanine, 5-ethyl-2-methoxy- methyl ester |
Advancements in Computational Methodologies for Predictive Research
Given the novelty of Phenylalanine, 5-ethyl-2-methoxy-, computational modeling will be a crucial tool for predicting its properties and guiding experimental work. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide insights into its conformational preferences, electronic structure, and potential interactions with biological targets.
Future computational studies should focus on:
Conformational Analysis: Determining the preferred dihedral angles of the side chain to understand how the ethyl and methoxy groups influence its three-dimensional shape compared to natural phenylalanine.
Molecular Docking: Screening virtual libraries of protein targets to identify potential binding partners. This could help to prioritize experimental studies and suggest potential therapeutic applications.
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity): Using computational models to predict the pharmacokinetic and toxicological properties of the molecule. This can help to identify potential liabilities early in the research process.
These computational approaches will accelerate the research and development pipeline by allowing for the in silico screening of hypotheses before committing to resource-intensive laboratory experiments.
Development of High-Throughput Screening Assays for Molecular Interactions (In Vitro)
High-throughput screening (HTS) is a powerful method for rapidly assessing the interaction of a compound with a large number of biological targets. wikipedia.orgbmglabtech.com The development of robust HTS assays will be essential for discovering the biological activity of Phenylalanine, 5-ethyl-2-methoxy- and its derivatives.
Future research in this area should involve:
Assay Development: Designing and optimizing a variety of in vitro assays to measure the binding or functional activity of the compound. These could include fluorescence polarization assays, surface plasmon resonance (SPR), or cell-based reporter assays. researchgate.net
Library Screening: Screening large and diverse libraries of proteins, such as kinases, proteases, and G-protein coupled receptors (GPCRs), to identify potential molecular targets.
Hit Validation and Characterization: Once initial "hits" are identified, further experiments will be needed to confirm the interaction, determine the binding affinity, and elucidate the mechanism of action.
The primary goal of HTS is to identify promising lead compounds that can then be further optimized through medicinal chemistry efforts. bmglabtech.com The results from these screens will provide the first experimental evidence of the biological potential of Phenylalanine, 5-ethyl-2-methoxy-.
Table 3: Framework for High-Throughput Screening
| Assay Type | Principle | Target Class Example | Information Gained |
| Biochemical Assay | Measures direct interaction with a purified protein | Kinases, Proteases | Binding affinity (Kd), Inhibition constant (Ki) |
| Cell-Based Assay | Measures a cellular response to the compound | GPCRs, Ion Channels | Functional activity (EC₅₀/IC₅₀), Cellular toxicity |
| Phenotypic Screen | Measures a change in cell morphology or behavior | N/A (agnostic) | Identification of novel biological pathways affected by the compound |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5-ethyl-2-methoxy-phenylalanine, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis of methoxy-substituted phenylalanine derivatives typically employs nucleophilic aromatic substitution or Pd-catalyzed coupling for methoxy group introduction. For ethyl substitution at the 5-position, Friedel-Crafts alkylation or directed ortho-metalation strategies may be used. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) critically impact regioselectivity and purity. For example, methoxy group stability under acidic conditions requires careful pH control to avoid demethylation . Yield optimization can be achieved via orthogonal protection of the amino and carboxyl groups during functionalization.
Q. Which analytical techniques are most robust for characterizing 5-ethyl-2-methoxy-phenylalanine’s structural and chiral purity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) are essential for confirming molecular structure and substituent positions. Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases can resolve enantiomeric purity, critical for assessing biological activity. Differential scanning calorimetry (DSC) and X-ray crystallography further validate crystalline form stability, which affects solubility and bioavailability .
Q. How do the ethyl and methoxy substituents alter phenylalanine’s physicochemical properties?
- Methodological Answer : The 2-methoxy group increases steric hindrance and electron density on the aromatic ring, potentially reducing enzymatic recognition in metabolic pathways. The 5-ethyl group enhances lipophilicity (logP), impacting membrane permeability. Computational modeling (e.g., DFT calculations) and experimental assays (e.g., octanol-water partition coefficients) quantify these changes. Solubility studies in buffered solutions at physiological pH are recommended to predict in vivo behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 5-ethyl-2-methoxy-phenylalanine across different in vivo models?
- Methodological Answer : Discrepancies often arise from variations in dosage regimens, model selection (e.g., xenograft vs. transgenic models), and pharmacokinetic factors. Standardize dosing protocols using allometric scaling and monitor plasma half-life via LC-MS/MS. Control for interspecies metabolic differences (e.g., cytochrome P450 activity) using humanized liver models. Cross-validate findings with in vitro assays (e.g., enzyme inhibition kinetics) to isolate compound-specific effects from systemic variables .
Q. What experimental designs are critical for assessing this compound’s impact on phenylalanine metabolism pathways?
- Methodological Answer : Use isotopic tracing (¹³C-labeled phenylalanine) in hepatocyte cultures or murine models to track metabolic flux into tyrosine, dopamine, and melanin pathways. Combine this with RNA-seq or proteomics to identify deregulated enzymes (e.g., phenylalanine hydroxylase). For neuropharmacological studies, employ brain microdialysis to measure real-time neurotransmitter changes while controlling blood-brain barrier permeability via LC-MS .
Q. What strategies mitigate off-target effects in neuropharmacological studies of 5-ethyl-2-methoxy-phenylalanine?
- Methodological Answer : Conduct competitive binding assays (SPR or ITC) to screen for interactions with neurotransmitter receptors (e.g., NMDA, GABA). Use CRISPR-Cas9 knockouts of suspected off-target receptors in neuronal cell lines. Dose-response studies with negative controls (e.g., unmodified phenylalanine) isolate compound-specific effects. Monitor biomarkers like homovanillic acid (HVA) and 5-HIAA in cerebrospinal fluid to assess dopaminergic and serotonergic pathway integrity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting survival outcomes in preclinical studies of phenylalanine derivatives?
- Methodological Answer : Inconsistent survival data (e.g., prolonged vs. negligible effects) may reflect tumor heterogeneity or immune microenvironment differences. Stratify results by molecular subtypes (e.g., BRAF mutation status in melanoma models) and validate with patient-derived xenografts (PDX). Meta-analysis of survival curves (e.g., Kaplan-Meier with log-rank tests) across studies identifies confounding variables. For example, showed that Melphalan extended survival only in subsets with limited metastasis, highlighting the need for biomarker-driven subgroup analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
